molecular formula C20H13ClN4O2 B2590956 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone CAS No. 478029-21-9

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2590956
CAS No.: 478029-21-9
M. Wt: 376.8
InChI Key: HNMZILZIWVKVSL-UHFFFAOYSA-N
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Description

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core linked to a chlorophenyl-pyrimidinyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 5-(4-chlorophenyl)-2-pyrimidinyl intermediate. This can be achieved through the reaction of 4-chlorobenzaldehyde with guanidine in the presence of a base, followed by cyclization.

    Coupling with Phenylpyridazinone: The pyrimidinyl intermediate is then coupled with 2-phenyl-3(2H)-pyridazinone. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced phenylpyridazinone derivatives.

    Substitution: Formation of substituted phenylpyridazinone derivatives with various functional groups.

Scientific Research Applications

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone can be compared with similar compounds such as:

    4-Acetyl-2-chloropyridine: Shares a similar pyridine structure but differs in functional groups and overall reactivity.

    N-benzoyl-N’-phenylurea: Similar in having a benzoyl and phenyl group but differs in the core structure and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[5-(4-chlorophenyl)pyrimidin-2-yl]oxy-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O2/c21-16-8-6-14(7-9-16)15-12-22-20(23-13-15)27-18-10-11-19(26)25(24-18)17-4-2-1-3-5-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMZILZIWVKVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC(=N2)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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